molecular formula C9H20BrNO B1590344 N-Butyl-N-methylmorpholinium bromide CAS No. 75174-77-5

N-Butyl-N-methylmorpholinium bromide

Cat. No. B1590344
CAS RN: 75174-77-5
M. Wt: 238.17 g/mol
InChI Key: SGEIRJDUZYOROE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N-methylmorpholinium bromide is a type of quaternary ammonium salt . It can be synthesized from 4-Methylmorpholine, which is also known as N-Methylmorpholine . This compound has been used in the manufacturing of foams, adhesives, and elastomers, as a crosslinker . It is often used in dyes, resins, and pharmaceutical products as a solvent . It has applications as a corrosion inhibitor and anti-scaling agent .


Synthesis Analysis

4-Methylmorpholine can be used to synthesize N-butyl-N-methylmorpholinium bromide through the reaction with bromobutane . The synthesis process involves the Menshutkin reaction .


Chemical Reactions Analysis

N-Butyl-N-methylmorpholinium bromide can be synthesized from 4-Methylmorpholine and bromobutane . The specific reaction mechanism or other chemical reactions involving this compound are not provided in the search results.

Scientific Research Applications

Thermal and Electrochemical Properties

N-Butyl-N-methylmorpholinium bromide, along with other morpholinium salts, has been studied for its thermal properties and electrochemical stabilities. These salts, including N-butyl-N-methylmorpholinium bromide, were found to decompose below approximately 230.00 °C and possess melting points above 100.00 °C. They demonstrated electrochemical windows ranging from 3.3 V to 3.6 V, indicating their potential use in electrochemical applications (Cha et al., 2005).

Degradation in Ultrasound Assisted Systems

Research has explored the degradation of ionic liquids like N-butyl-N-methylmorpholinium bromide in ultrasound and zero-valent iron activated carbon (ZVI/AC) micro-electrolysis systems. The study found effective degradation through sequential oxidation, transforming into hydroxyl, carbonyl, and carboxyl groups, and then breaking the N-butyl side chain to form final products like N-methylmorpholinium (Zhou et al., 2013).

Solubility in Absorption Refrigeration

N-butyl-N-methylmorpholinium bromide has been investigated as an anti-crystallization additive in lithium bromide and water systems, commonly used in absorption refrigeration technology. The solubility of this ternary system was determined, highlighting its potential utility in enhancing the efficiency of absorption refrigeration cycles (Królikowska & Hofman, 2019).

Enzyme Activity Protection

The activity and structure of lysozyme were studied in different ionic liquid formulations containing N-butyl-N-methylmorpholinium bromide. Some formulations showed enhanced enzyme activity and greater protection, suggesting the utility of N-butyl-N-methylmorpholinium bromide in biochemical applications, especially in enzyme preservation and activity enhancement (Satish et al., 2019).

(Vapor + Liquid) Phase Equilibria in Absorption Refrigeration

Another study focused on the (vapor + liquid) equilibria of binary mixtures composed of bromide-based ionic liquid and water, including N-butyl-N-methylmorpholinium bromide. This research aimed to explore their potential applications as working fluids in absorption refrigeration technology, providing valuable insights for their use in industrial-scale refrigeration (Królikowska et al., 2019).

Kinetic Effects on CO2 Hydrate Formation

The kinetic effects of N-butyl-N-methylmorpholinium bromide on CO2 gas hydrate formation were experimentally investigated. This research highlighted its dual role as both a kinetic inhibitor and promoter under different conditions, contributing to the understanding of its impact on gas hydrate formation processes (Shen et al., 2016).

Safety And Hazards

N-Butyl-N-methylmorpholinium bromide is a chemical compound and should be handled with care. It is advisable to avoid contact with skin, eyes, or clothing and to take precautionary measures against static discharges . It is also recommended to avoid release to the environment .

Future Directions

N-Butyl-N-methylmorpholinium bromide has potential applications in the field of energy storage, specifically in zinc-bromine flow batteries . It has been observed that electrolytes with this compound display a higher resistance in voltage and higher energy efficiency, making it a promising alternative to other bromine complexing agents .

properties

IUPAC Name

4-butyl-4-methylmorpholin-4-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO.BrH/c1-3-4-5-10(2)6-8-11-9-7-10;/h3-9H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEIRJDUZYOROE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(CCOCC1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519790
Record name 4-Butyl-4-methylmorpholin-4-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-4-methylmorpholin-4-ium bromide

CAS RN

75174-77-5
Record name 4-Butyl-4-methylmorpholin-4-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A sulfonating flask (250 ml) fitted with stirrer, drip funnel and reflux condenser is charged with 22.3 ml (0.2 mol) of N-methylmorpholine and 80 ml of methyl ethyl ketone (MEK), and then 21.4 ml (0.2 mol) of n-butyl bromide are added dropwise over 20 minutes. After initial turbidity under reflux conditions (ca. 80° C.), the reaction mixture becomes more dense and turns an orange-brown colour. After a reaction time of 7 hours, the crystalline slurry is filtered with suction and the filter residue is washed with a small amount of MEK and dried under vacuum. Yield: 23%; m.p. 205° C.
Quantity
22.3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
21.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Butyl-N-methylmorpholinium bromide
Reactant of Route 2
N-Butyl-N-methylmorpholinium bromide
Reactant of Route 3
N-Butyl-N-methylmorpholinium bromide
Reactant of Route 4
N-Butyl-N-methylmorpholinium bromide
Reactant of Route 5
N-Butyl-N-methylmorpholinium bromide
Reactant of Route 6
N-Butyl-N-methylmorpholinium bromide

Citations

For This Compound
26
Citations
JH Cha, KS Kim, S Choi, SH Yeon, H Lee… - Korean Journal of …, 2005 - Springer
The present work is a study of the thermal properties and electrochemical stabilities of N-ethyl-N-methylmorpholinium bromide ([Mor 1,2 ][Br]), N-butyl-N-methylmorpholinium bromide ([…
Number of citations: 16 link.springer.com
KS Kim, SY Park, SH Yeon, H Lee - Electrochimica acta, 2005 - Elsevier
Ionic liquid–polymer gels were prepared by incorporating N-butyl-N-methylmorpholinium bis(trifluoromethanesulfonyl)imide (Mor 1,4 TFSI) and poly(vinylidene fluoride)–…
Number of citations: 54 www.sciencedirect.com
L Satish, S Millan, H Sahoo - Journal of Molecular Liquids, 2019 - Elsevier
… The ionic liquids used in this study are N‑ethyl‑N‑methylmorpholinium bromide (M2), N‑butyl‑N‑methylmorpholinium bromide (M4), N‑octyl‑N‑methylmorpholinium bromide (M8), N‑…
Number of citations: 15 www.sciencedirect.com
H Zhou, P Lv, Y Shen, J Wang, J Fan - Water research, 2013 - Elsevier
… On the other hand, 1-butyl-1-methylpiperidinium bromide ([C 4 mpip]Br), 1-butyl-1-methylpyrrolidinium bromide ([C 4 mpyr]Br) and N-butyl-N-methylmorpholinium bromide ([C 4 mmor]Br…
Number of citations: 98 www.sciencedirect.com
A Tsurumaki, M Tajima, M Abe, D Sato… - Physical Chemistry …, 2020 - pubs.rsc.org
… N-Butyl-N-methylmorpholinium bromide ([Mor 14 ]Br), N,N-dibutylpyrrolidinium bromide ([Pyr 44 ]Br), and N,N-dibutylmorpholinium bromide ([Mor 44 ]Br) were synthesised in our …
Number of citations: 4 pubs.rsc.org
H Jin, Y Teng, K Li, Z Feng, Z Li, S Qu, H Xia… - Chinese Journal of …, 2023 - Elsevier
… Place the solid into a drying oven and dry under vacuum at 333.15 K to obtain the N-butyl-N-methylmorpholinium bromide. Dissolve the obtained bromide salt in a methanol solution of …
Number of citations: 0 www.sciencedirect.com
ZB Zhou, H Matsumoto… - Chemistry–A European …, 2006 - Wiley Online Library
… N-Butyl-N-methylmorpholinium bromide (MO 14 Br): The same procedure was followed as described for the OX 14 Br salt, except that N-methylmorpholine (31.5 g, 310 mmol) was used …
GH Lane, PM Bayley, BR Clare, AS Best… - The Journal of …, 2010 - ACS Publications
… N-Butyl-N-methylmorpholinium bromide (2.44 g, 10.3 mmol) in 30 mL of dry acetonitrile was added to potassium bis(fluorosulfonyl)imide (2.26 g, 10.3 mmol) in 10 mL of dry acetonitrile. …
Number of citations: 108 pubs.acs.org
M Nagatani, A Tsurumaki, K Takamatsu, H Saito… - International journal of …, 2019 - Elsevier
… N-Butyl-N-methylmorpholinium bromide ([Mor 14 ]Br) was synthesized according to the following method as previously reported. An equimolar amount of 1-bromobutane and 4-…
Number of citations: 23 www.sciencedirect.com
KS Egorova, VP Ananikov - Journal of Molecular Liquids, 2018 - Elsevier
… Kumari and coworkers studied interactions between N‑butyl‑N‑methylmorpholinium bromide ([C 4 MMorph][Br]) and human serum albumin (HSA) [160]. [C 4 MMorph][Br] forms weak …
Number of citations: 145 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.